6-Chloro-N4,N4-bis(4-methoxybenzyl)pyrimidine-4,5-diamine
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Overview
Description
6-Chloro-N4,N4-bis(4-methoxybenzyl)pyrimidine-4,5-diamine is a chemical compound with the molecular formula C20H21ClN4O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chloro group at the 6th position and two 4-methoxybenzyl groups attached to the nitrogen atoms at the 4th and 5th positions of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N4,N4-bis(4-methoxybenzyl)pyrimidine-4,5-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 6-chloropyrimidine-4,5-diamine as the starting material.
Protection of Amino Groups: The amino groups are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Methoxybenzyl Groups: The protected intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-methoxybenzyl groups.
Deprotection: Finally, the protecting groups are removed to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N4,N4-bis(4-methoxybenzyl)pyrimidine-4,5-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxybenzyl groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
6-Chloro-N4,N4-bis(4-methoxybenzyl)pyrimidine-4,5-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-N4,N4-bis(4-methoxybenzyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets. The chloro and methoxybenzyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N4-ethylpyrimidine-4,5-diamine: Similar structure but with an ethyl group instead of methoxybenzyl groups.
4,5-Diamino-6-chloropyrimidine: Lacks the methoxybenzyl groups.
N4,N4-Dimethyl-6-chloropyrimidine-4,5-diamine: Contains dimethyl groups instead of methoxybenzyl groups.
Uniqueness
6-Chloro-N4,N4-bis(4-methoxybenzyl)pyrimidine-4,5-diamine is unique due to the presence of two 4-methoxybenzyl groups, which significantly influence its chemical reactivity and biological activity. These groups enhance its solubility and may improve its interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
6-chloro-4-N,4-N-bis[(4-methoxyphenyl)methyl]pyrimidine-4,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c1-26-16-7-3-14(4-8-16)11-25(20-18(22)19(21)23-13-24-20)12-15-5-9-17(27-2)10-6-15/h3-10,13H,11-12,22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALYGPBSQVQXOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3=C(C(=NC=N3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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